(S)-7-Benzyloxy Warfarin
CAS No.:
Cat. No.: VC0207334
Molecular Formula: C₂₆H₂₂O₅
Molecular Weight: 414.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₂₂O₅ |
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Molecular Weight | 414.45 |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
(S)-7-Benzyloxy Warfarin (CAS: 30992-69-9) is classified as a 4-hydroxycoumarin derivative, also known scientifically as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one . The compound maintains warfarin's core structure with a specific modification at the 7-position, where a benzyloxy group is introduced. The "(S)-" prefix designates the specific stereochemical configuration at the chiral center, distinguishing it from the (R)-enantiomer.
Physical and Chemical Characteristics
The compound has a purity level of approximately 99% in commercial research-grade preparations . Like other warfarin derivatives, it likely exists as a crystalline solid under standard laboratory conditions. The benzyloxy substitution at the 7-position significantly alters the compound's physical properties compared to unmodified warfarin, potentially affecting aspects such as solubility, stability, and molecular interactions.
Pharmacological Context
Relationship to Warfarin Stereochemistry
Standard warfarin is administered clinically as a racemic mixture of R and S enantiomers, with the S-enantiomer demonstrating three to five times higher anticoagulant activity compared to the R-enantiomer . This significant difference in potency between enantiomers provides context for understanding why researchers would develop and study specifically the (S)-enantiomer of 7-Benzyloxy Warfarin.
Comparative Pharmacology
Traditional S-warfarin demonstrates potent anticoagulant effects and is primarily metabolized by cytochrome P450 (CYP) 2C9 . The addition of the benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin likely modifies its interaction with metabolizing enzymes, potentially creating a compound with altered pharmacokinetic properties. This modification represents a deliberate structural change that may influence metabolism, elimination pathways, and ultimately therapeutic outcomes.
Metabolic Considerations
Metabolism Pathways of Warfarin Derivatives
Research on warfarin metabolism provides valuable context for understanding potential metabolic pathways of (S)-7-Benzyloxy Warfarin. Standard S-warfarin undergoes metabolism primarily through CYP2C9, with 7-hydroxylation being a major metabolic pathway . The presence of a benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin would necessarily alter this metabolic route, potentially redirecting metabolism to different positions on the molecule.
Stereoselectivity in Metabolism
Research Applications
Structure-Activity Relationship Studies
The compound may serve as an important reference standard in metabolism studies investigating the enzymatic processing of warfarin derivatives. Research has demonstrated that 7-hydroxywarfarin undergoes enantioselective reduction with specific metabolic pathways , suggesting that (S)-7-Benzyloxy Warfarin could be valuable in further exploring the stereoselectivity of warfarin metabolism.
Comparative Pharmacological Studies
By comparing the pharmacological properties of (S)-7-Benzyloxy Warfarin with unmodified S-warfarin, researchers can gain insights into how the 7-benzyloxy modification affects:
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Anticoagulant potency
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Duration of action
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Tissue distribution
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Metabolism and elimination
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Potential side effects
Comparative Analysis
Structural Comparison with Related Compounds
Table 1 provides a comparative overview of (S)-7-Benzyloxy Warfarin and related compounds, highlighting key structural and functional differences:
Compound | Key Structural Features | Metabolic Considerations | Primary Function |
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(S)-7-Benzyloxy Warfarin | Benzyloxy group at 7-position, S-configuration at chiral center | Modified 7-position likely alters CYP2C9 metabolism | Research compound |
S-Warfarin | Unmodified coumarin structure, S-configuration | Primarily metabolized by CYP2C9 | Clinical anticoagulant (as racemic warfarin) |
R-Warfarin | Unmodified coumarin structure, R-configuration | Different metabolic pathways than S-warfarin | Less potent anticoagulant component of clinical warfarin |
7-Hydroxywarfarin | Hydroxyl group at 7-position | Major metabolite of S-warfarin, undergoes enantioselective reduction | Metabolite, not used therapeutically |
10-Hydroxywarfarin | Hydroxyl group at 10-position | Can inhibit VKORC1 and S-warfarin metabolism | Metabolite with potential pharmacological activity |
Pharmacokinetic Differences
The addition of a benzyloxy group at the 7-position in (S)-7-Benzyloxy Warfarin would likely result in significant pharmacokinetic differences compared to unmodified S-warfarin. Research on warfarin metabolism indicates that modifications to the 7-position directly impact metabolic pathways . Standard S-warfarin undergoes 7-hydroxylation via CYP2C9, but the presence of a benzyloxy group at this position would necessarily alter this metabolic route.
Table 2 presents a hypothetical comparison of pharmacokinetic parameters based on structural analysis and known warfarin metabolism:
Future Research Directions
Structure-Activity Optimization
Future research could focus on further modifications of the 7-benzyloxy moiety to optimize properties such as:
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VKORC1 binding affinity and selectivity
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Metabolic stability
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Pharmacokinetic profile
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Tissue distribution
Metabolism Studies
Detailed investigation of the metabolic pathways of (S)-7-Benzyloxy Warfarin could provide valuable insights into:
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The impact of 7-position modification on CYP2C9 metabolism
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Alternative metabolic pathways that become prominent with 7-position substitution
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The influence of genetic polymorphisms in metabolizing enzymes
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Potential for drug-drug interactions
Comparative Efficacy
Studies comparing the anticoagulant efficacy of (S)-7-Benzyloxy Warfarin with standard warfarin could determine whether this structural modification confers any therapeutic advantages, such as:
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Enhanced potency
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Improved selectivity
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Reduced variability in response
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More predictable dose-response relationship
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Potential for reduced adverse effects
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